
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is an organic compound characterized by the presence of multiple bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate typically involves the bromination of methyl 2-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield methyl 2-iodo-4,4,4-tribromo-2-methylbutanoate, while reduction can produce methyl 2,4,4-tribromo-2-methylbutanoate.
Applications De Recherche Scientifique
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrachloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrabromo-2-ethylbutanoate
Uniqueness
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its analogs with fewer bromine atoms or different halogens
Propriétés
Numéro CAS |
118373-88-9 |
|---|---|
Formule moléculaire |
C6H8Br4O2 |
Poids moléculaire |
431.74 g/mol |
Nom IUPAC |
methyl 2,4,4,4-tetrabromo-2-methylbutanoate |
InChI |
InChI=1S/C6H8Br4O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
Clé InChI |
RPQONZALAZLKIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(Br)(Br)Br)(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


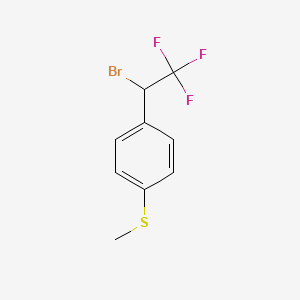
![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
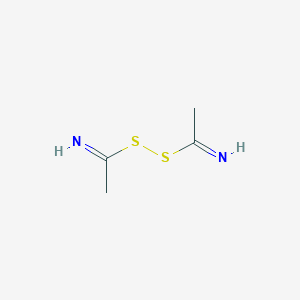

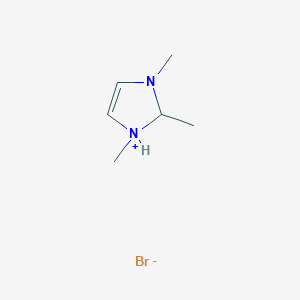
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
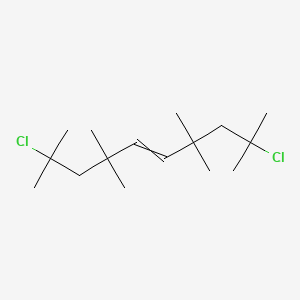
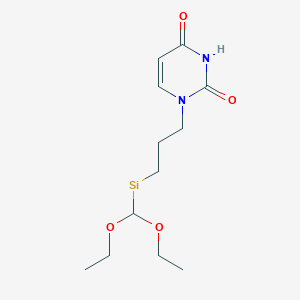
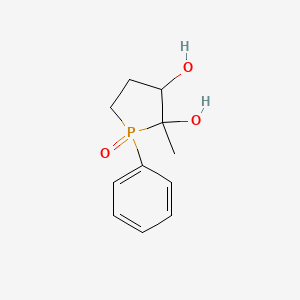
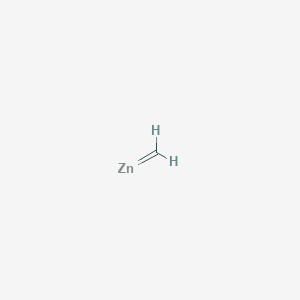
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
